
Nepicastat
概要
説明
準備方法
ネピカスタットは、特定の試薬と条件を含む一連の化学反応によって合成できます。 合成経路は通常、1,3-ジヒドロイミダゾール-2-チオン構造の形成を伴い、その後、5,7-ジフルオロ-1,2,3,4-テトラヒドロナフタレン-2-イル基とアミノメチル基で置換されます 。 ネピカスタットの工業生産方法は、これらの反応を最適化して高い収率と純度を実現し、多くの場合、高性能液体クロマトグラフィーなどの高度な技術を使用して精製を行います .
化学反応の分析
Enzymatic Inhibition Mechanism
Nepicastat inhibits DBH, a copper-dependent monooxygenase responsible for converting dopamine to norepinephrine via hydroxylation. The reaction is represented as:
By occupying the active site, this compound prevents substrate binding and disrupts the redox cycle involving two copper ions (CuA and CuB) critical for catalysis .
Key Structural Interactions
-
Active Site Binding : this compound stabilizes in the DBH active site cleft, forming hydrogen bonds with residues like Glu265 .
-
Copper Coordination : The inhibitor interacts with the enzyme’s copper centers, displacing water molecules and altering the coordination state of CuB .
Biochemical Effects on Catecholamines
This compound’s inhibition of DBH reduces norepinephrine synthesis while increasing dopamine levels.
Structural Insights into Inhibition
The in silico model of DBH reveals how this compound binds:
-
Active Site Cleft : this compound is positioned between the two copper centers (CuA and CuB), interacting with critical residues like His297 and Glu265 .
-
Species-Specific Differences : Human DBH shows subtle structural variations compared to rat DBH, affecting inhibitor binding .
Feature | Rat DBH | Human DBH |
---|---|---|
Active site residues | Glu265, His297, Tyr491 | Glu265, His297, Tyr491 |
Loop orientation near CuB | Distinct conformation | Slightly altered |
This compound binding | Sandwiched between CuA and CuB | Similar positioning |
Comparative Analysis of Inhibition
This compound’s selectivity and potency are highlighted in studies:
-
Enzyme Selectivity : Inhibits DBH over 12 other enzymes (e.g., phenylethanolamine N-methyltransferase) .
-
Potency : IC₅₀ = 9 nM for DBH inhibition, demonstrating high specificity .
-
Functional Impact :
Limitations and Challenges
While this compound shows promise as a DBH inhibitor, challenges include:
科学的研究の応用
Cardiovascular Applications
Nepicastat has been primarily investigated for its role in managing cardiovascular diseases, particularly hypertension and congestive heart failure.
- Mechanism of Action : By inhibiting DBH, this compound reduces the synthesis of norepinephrine, a neurotransmitter that typically promotes vasoconstriction and increases blood pressure. This modulation can lead to decreased systolic blood pressure and improved cardiac function.
- Case Study : A recent study involving spontaneous hypertensive rats demonstrated that both acute (7 days) and chronic (14 days) administration of this compound significantly lowered systolic blood pressure and improved echocardiographic parameters compared to control groups. Notably, the effects were comparable to those observed with enalapril, a standard antihypertensive treatment .
Study Parameter | This compound (30 mg/kg) | Enalapril (10 mg/kg) | Control (Vehicle) |
---|---|---|---|
Systolic Blood Pressure | Decreased | Decreased | No change |
Intraventricular Septal Thickness | Decreased | Decreased | No change |
Macrophage Infiltration | Increased | Not assessed | Increased |
Neuropharmacological Applications
This compound has also been explored for its potential in treating psychological conditions such as post-traumatic stress disorder (PTSD) and substance use disorders.
- PTSD Treatment Potential : Research indicates that this compound may help mitigate symptoms associated with PTSD by reducing norepinephrine levels, which are often elevated in individuals with this condition. Studies have shown that it can attenuate traumatic contextual memories in animal models .
- Substance Dependence : In studies focusing on addiction, this compound has been shown to reduce cocaine-seeking behavior in rats by modulating catecholamine release in key brain regions associated with addiction. This suggests its potential utility in treating substance use disorders .
Potential Side Effects and Considerations
While this compound shows promise, it is essential to consider its side effects and limitations:
- Side Effects : Some studies have reported mild to moderate infiltration of inflammatory cells in various tissues following this compound administration, indicating a need for careful monitoring during treatment .
- Clinical Translation Challenges : Despite its efficacy in preclinical studies, no DBH inhibitors, including this compound, have received marketing approval due to issues like poor selectivity and side effects. Ongoing research aims to optimize these compounds for safer clinical use .
作用機序
ネピカスタットは、ドーパミンβ-ヒドロキシラーゼを阻害することにより効果を発揮し、ドーパミンからノルエピネフリンへの変換を減らします 。 この阻害は、末梢組織と中枢組織の両方でノルエピネフリンのレベルを低下させ、交感神経系を調節し、高血圧や心不全などの状態に関連する症状を軽減することができます 。 関与する分子標的には、ドーパミンβ-ヒドロキシラーゼ酵素と、カテコールアミン合成を調節する関連経路が含まれます .
6. 類似の化合物との比較
ネピカスタットは、その高い選択性と効力のために、ドーパミンβ-ヒドロキシラーゼ阻害剤の中でユニークです 。 類似の化合物には以下が含まれます。
ジスルフィラム: 別のドーパミンβ-ヒドロキシラーゼ阻害剤ですが、酵素阻害が広く、副作用が多いです.
L-トレオ-3,4-ジヒドロキシフェニルセリン(L-DOPS): ノルエピネフリンの前駆体であり、神経性起立性低血圧などの状態に使用されます.
ネピカスタットのユニークさは、血液脳関門を通過する能力と、有意なオフターゲット効果なしにドーパミンβ-ヒドロキシラーゼを特異的に阻害する能力にあります .
類似化合物との比較
Nepicastat is unique among dopamine beta-hydroxylase inhibitors due to its high selectivity and potency . Similar compounds include:
Disulfiram: Another dopamine beta-hydroxylase inhibitor, but with broader enzyme inhibition and more side effects.
L-threo-3,4-dihydroxyphenylserine (L-DOPS): A precursor to norepinephrine, used in conditions like neurogenic orthostatic hypotension.
This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its specific inhibition of dopamine beta-hydroxylase without significant off-target effects .
生物活性
Nepicastat is a selective inhibitor of dopamine beta-hydroxylase (DBH), an enzyme crucial for the conversion of dopamine to norepinephrine. This compound has garnered attention for its potential therapeutic applications in various neurological and cardiovascular disorders, particularly those involving dysregulation of catecholamines. Its biological activity primarily revolves around modulating the sympathetic nervous system, making it a candidate for treating conditions such as post-traumatic stress disorder (PTSD), cocaine dependence, and hypertension.
This compound's primary mechanism involves the inhibition of DBH, leading to decreased levels of norepinephrine while increasing dopamine levels in certain brain regions. This dual action has significant implications for its use in treating addiction and anxiety disorders.
Key Findings on Biological Activity
-
Dopamine Release Modulation :
- Research indicates that this compound enhances dopamine release in the medial prefrontal cortex while decreasing norepinephrine levels in both the medial prefrontal cortex and the nucleus accumbens. This suggests a potential role in enhancing dopaminergic signaling while suppressing noradrenergic activity, which could be beneficial in managing cocaine addiction and PTSD symptoms .
-
Impact on Cocaine Seeking Behavior :
- In animal models, this compound has been shown to reduce reinstatement of cocaine-seeking behavior after extinction, demonstrating its potential as an anti-relapse medication. Specifically, it significantly lowers the motivation to work for cocaine without affecting the motivation for natural rewards like food .
- Cardiovascular Effects :
Table 1: Summary of Key Studies on this compound
Case Study: Impact on PTSD
In a study involving a mouse model of PTSD, treatment with this compound resulted in significant reductions in anxiety-like behaviors and contextual traumatic memories. The findings suggest that by modulating catecholamine levels, this compound may help mitigate some of the psychological effects associated with trauma .
Case Study: Cocaine Addiction
Another study examined the effects of this compound on cocaine-seeking behavior in rats. The results indicated that this compound not only decreased reinstatement of drug-seeking behavior but also potentiated the effects of psychostimulants when administered concurrently. This highlights its potential role as a therapeutic agent in substance use disorders .
特性
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169740 | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173997-05-2 | |
Record name | Nepicastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEPICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nepicastat's mechanism of action?
A1: this compound acts by inhibiting DBH, the enzyme responsible for converting dopamine (DA) to norepinephrine (NE) in noradrenergic neurons. [, , , , ]
Q2: What are the downstream effects of DBH inhibition by this compound?
A2: DBH inhibition leads to a decrease in NE levels and an increase in DA levels, thereby modulating sympathetic nerve function. [, , , , , , , ] This modulation has been linked to various therapeutic effects, particularly in cardiovascular diseases and addictive disorders.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state this compound's molecular formula and weight, they highlight its structural similarity to other DBH inhibitors like disulfiram. [, , , , ] For detailed structural information, refer to chemical databases and publications focusing on this compound synthesis.
Q4: Is there information on the material compatibility and stability of this compound in the provided abstracts?
A4: The provided abstracts primarily focus on this compound's biological activity and therapeutic potential. Information regarding its material compatibility and stability under various conditions is limited.
Q5: Does this compound possess catalytic properties itself?
A5: this compound functions as an enzyme inhibitor targeting DBH and does not exhibit intrinsic catalytic properties. [, , , , ]
Q6: How has computational chemistry been utilized in this compound research?
A6: Researchers have employed computational modeling to understand this compound's interaction with DBH. They have built in silico models of the DBH enzyme to study its active site, substrate recognition, and inhibitor binding, providing valuable insights for drug design. [, ]
Q7: How do structural modifications of this compound impact its activity and selectivity?
A7: Researchers have explored modifications to the core structure of this compound, aiming to enhance its potency and selectivity while minimizing central nervous system effects. These efforts led to the development of peripherally selective DBH inhibitors like (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453). [, ]
Q8: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?
A8: One study describes a stable tablet formulation of this compound using a specific ratio of fillers, disintegrants, binders, and lubricants to enhance its stability, disintegration, dissolution, and bioavailability. [] Further research likely focuses on optimizing formulations for improved pharmacokinetic properties.
Q9: Do the provided abstracts discuss SHE regulations related to this compound?
A9: The abstracts primarily focus on this compound's preclinical and clinical research findings. Information regarding specific SHE regulations and compliance is not discussed.
Q10: What is known about this compound's pharmacokinetic profile?
A10: this compound demonstrates preferential distribution to peripheral tissues and a high plasma-free fraction. [] Its ability to cross the blood-brain barrier is a subject of ongoing investigation, with some studies suggesting limited penetration. [, ]
Q11: What is the pharmacodynamic effect of this compound?
A11: this compound effectively inhibits DBH activity, leading to a reduction in NE and an elevation of DA levels in various tissues, including the heart, kidney, and adrenal glands. [, , , ] These pharmacological actions contribute to its therapeutic effects in animal models of cardiovascular diseases and addictive disorders.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have utilized cell-based assays, including those using Caco-2 and MDCK-II cells, to investigate this compound's permeability and interaction with drug transporters like P-glycoprotein. []
Q13: What in vivo models have been used to study this compound's effects?
A13: Various animal models have been employed, including: * Rodent models: Rats and mice for studying this compound's effects on cocaine and chocolate self-administration, reinstatement of drug-seeking behavior, and alcohol-related behaviors. [, , , , , , , , ] * Canine models: Dogs with chronic heart failure for investigating its effects on left ventricular dysfunction and remodeling. [, , , ] * Non-human primate models: Squirrel monkeys for studying its effects on cocaine-induced reinstatement and dopamine neurochemistry. [, ]
Q14: Have any clinical trials been conducted with this compound?
A14: Early short-term clinical trials in patients with congestive heart failure (CHF) have shown that this compound is well-tolerated and effectively increases plasma DA/NE concentrations. [, ] One clinical trial investigated this compound in individuals meeting the criteria for cocaine use disorder. []
Q15: Is there information on this compound resistance mechanisms in the provided research?
A15: The abstracts don't delve into specific resistance mechanisms associated with this compound.
Q16: Are there strategies for targeted delivery of this compound?
A17: While the provided abstracts don't detail specific drug delivery strategies, the development of peripherally selective DBH inhibitors like BIA 5-453 suggests ongoing efforts to refine this compound's pharmacokinetic profile and potentially enhance targeted delivery. [, ]
Q17: Are there any identified biomarkers for predicting this compound's efficacy?
A18: One study suggests that the DBH gene's functional polymorphism (rs1611115) might be a more reliable predictor of response to this compound in PTSD treatment than urinary MHPG sulfate levels. [] More research is needed to establish reliable biomarkers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。